molecular formula C8H7FO B101943 2-(4-Fluorophenyl)oxirane CAS No. 18511-62-1

2-(4-Fluorophenyl)oxirane

Cat. No. B101943
CAS RN: 18511-62-1
M. Wt: 138.14 g/mol
InChI Key: ICVNPQMUUHPPOK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxirane is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, and a fluorinated aromatic ring. This structure makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)oxirane derivatives has been explored in several studies. For instance, the compound 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane was synthesized from 2,4'-difluorobenzophenone under basic conditions, achieving a high yield and purity . Similarly, the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane was reported, which is obtained from enantiopure (2S,3S)-phenylglycidol and can react with a variety of α-chiral primary and secondary amines . Another study reported the synthesis of a fluorinated C4 chiron from diazomethane and optically pure 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one .

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)oxirane derivatives has been characterized using various spectroscopic techniques. For example, the structure of a related compound, (2S, 2'R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane, was established by X-ray analysis . NMR experiments and molecular modeling calculations have also been performed to clarify the equilibria in solution and the preferred conformations of ketones and oxiranes .

Chemical Reactions Analysis

2-(4-Fluorophenyl)oxirane and its derivatives participate in various chemical reactions. The oxirane ring can undergo regioselective ring-opening reactions, as seen with (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacting with α-chiral amines . Additionally, 2-nitro-2-phenylthio oxiranes can react with heteroatomic nucleophiles to give α-substituted S-phenylthio esters . The reactivity of these compounds is further demonstrated by their ability to undergo isomerization to α-fluorocarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorophenyl)oxirane derivatives have been studied to some extent. For instance, the thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was investigated, showing that these materials have good stability against thermo-oxidative decomposition . The spectral data of synthesized oxiranes have been correlated with substituent constants to predict the effect of substituents on group frequencies .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Oxirane Derivatives: 2-(4-Fluorophenyl)oxirane has been used in the synthesis of various chemical derivatives. For instance, Meng Ling (2006) reported the synthesis of 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane using 2,4'-difluorobenzophenone, achieving high yield and purity under optimized conditions (Meng Ling, 2006).
  • Chiral Resolution Reagent: Sergi Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral amines, demonstrating its effectiveness in regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

Development of Novel Compounds

  • Fluorinated Chirons: Research by A. Arnone et al. (1992, 1995) on fluorinated chirons involved 2-(fluoromethyl)oxirane derivatives, leading to the creation of several valuable derivatives through selective ring openings (Arnone et al., 1992), (Arnone et al., 1995).
  • Enantiomerically Pure Nucleosides: P. Bravo et al. (1994) elaborated 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl] oxirane to produce enantiomerically pure nucleosides, showcasing the compound's potential in biochemical applications (Bravo et al., 1994).

Chemical Reactions and Transformations

  • Oxidative Transformations: L. Petrov and V. M. Solyanikov (2010) explored the mild oxidation of 2-(4-fluorophenyl)oxirane, contributing to the understanding of its reactivity under different conditions (Petrov & Solyanikov, 2010).
  • Synthesis of Diastereomeric Adducts: A. El‐sayed et al. (2017) synthesized regioselective diastereomeric adducts using oxirane ring-containing compounds, demonstrating the utility of 2-(4-Fluorophenyl)oxirane in creating biologically active intermediates (El‐sayed et al., 2017).

Biomedical Research

  • Antimicrobial and Antifeedant Activities: G. Thirunarayanan and G. Vanangamudi (2016) studied the antimicrobial and insect antifeedant activities of biphenyl keto oxiranes, highlighting the potential biomedical applications of fluorophenyl oxirane derivatives (Thirunarayanan & Vanangamudi, 2016).

Safety And Hazards

2-(4-Fluorophenyl)oxirane is classified as highly flammable and is suspected of causing cancer. It is harmful if inhaled or in contact with skin and causes serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNPQMUUHPPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398943
Record name 2-(4-Fluorophenyl)oxirane
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Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)oxirane

CAS RN

18511-62-1, 134356-73-3, 134356-74-4
Record name 2-(4-Fluorophenyl)oxirane
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Record name 2-(4-Fluorophenyl)oxirane
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Record name Oxirane, 2-(4-fluorophenyl)
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Record name (R)-(4-Fluorophenyl)oxirane
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Record name (S)-(4-Fluorophenyl)oxirane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g of 2-Chloro-4′-fluoroacetophenone was dissolved in 5 ml of tetrahydrofuran, and 0.16 g of (S)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine and 1M borane-tetrahydrofuran complex 7.0 ml of tetrahydrofuran solution were added with ice-cooling, followed by stirring for 10 minutes. Then, to the reaction solution was added 2 ml of 4M aqueous sodium hydroxide solution, followed by stirring at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in ether and washed with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure. The residue was purified by a silica gel column chromatography (Wako-gel C200, hexane:ethyl acetate=10:1) to give an optically active 2-(4-fluorophenyl)oxirane (0.85 g) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
LV Petrov, VM Solyanikov - Petroleum Chemistry, 2010 - Springer
Mild oxidation of two halogenated styrene epoxides, 2-(4-chlorophenyl)oxirane (CSE) and 2-(4-fluorophenyl)oxirane (FSE), was studied in the presence of p-toluenesulfonic acid (TSA). …
Number of citations: 3 link.springer.com
A Li, J Liu, SQ Pham, Z Li - Chemical Communications, 2013 - pubs.rsc.org
A triple mutant of P450pyr monooxygenase (P450pyrTM) catalysed the epoxidation of several para-substituted styrenes as the first enzyme showing high (R)-enantioselectivity and high …
Number of citations: 51 pubs.rsc.org
P Rajasekar, S Pandey, JD Ferrara… - Inorganic …, 2019 - ACS Publications
The separation of enantiomers is of considerable importance in the preparation of the compounds of biological interests, catalysis, and drug development. Here, we report a novel …
Number of citations: 14 pubs.acs.org
SR Domingos, C Pérez, NM Kreienborg… - Communications …, 2021 - nature.com
Chiral molecular recognition is a pivotal phenomenon in biomolecular science, governed by subtle balances of intermolecular forces that are difficult to quantify. Non-covalent …
Number of citations: 9 www.nature.com
M Chang, TH Kim, HD Kim - Tetrahedron: Asymmetry, 2008 - Elsevier
The stereoselective synthesis of (+)-flutriafol, a triazole fungicide, has been accomplished in seven linear steps from (1S)-[(4R)-2,2-dimethyl-[1,3]-dioxolan-4-yl]-(4-methoxyphenyl)…
Number of citations: 19 www.sciencedirect.com
H Eto, Y Kaneko, S Takeda, M TOKIZAWA… - Chemical and …, 2001 - jstage.jst.go.jp
Chart 2 reaction was competed. The fluorination of 5f, 5p and 5q did not proceed because of their degradation. Therefore, 3f and 3n—q were prepared from ethyl difluoro (substituted …
Number of citations: 68 www.jstage.jst.go.jp
BM Mosby, A Díaz, V Bakhmutov… - ACS applied materials & …, 2014 - ACS Publications
Inorganic–organic hybrid materials were synthesized by covalent attachment of epoxides to the surface of zirconium phosphate (ZrP) nanoplatelets. X-ray powder diffraction, FTIR, and …
Number of citations: 94 pubs.acs.org
L Zhang, H Liu, G Yuan, YF Han - Chinese Journal of …, 2021 - Wiley Online Library
In recent years, chiral discrete supramolecular coordination complexes have attracted increasing interest as simple enzyme mimetics owing to their aesthetic architectures and potential …
Number of citations: 25 onlinelibrary.wiley.com
Y Kim, K Hyun, D Ahn, R Kim, MH Park… - ChemSusChem, 2019 - Wiley Online Library
A series of dimeric aluminum compounds [Al(OCMe 2 CH 2 N(R)CH 2 X)] 2 [X=pyridin‐2‐yl, R=H (Pyr H ); X= pyridin‐2‐yl, R=Me (Pyr Me ); X=furan‐2‐yl, R=H (Fur H ); X= furan‐2‐yl, R…
I Söderlund - 2018 - diva-portal.org
Alpha-hydroxy ketones are important building blocks for production of pharmaceuticals, as chiral auxiliaries or natural products. The aim of the project was to study the potential coupled …
Number of citations: 1 www.diva-portal.org

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